molecular formula C12H16N2O4S B2406722 6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide CAS No. 2248576-37-4

6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide

Cat. No.: B2406722
CAS No.: 2248576-37-4
M. Wt: 284.33
InChI Key: GIOMHFPZSYXPLZ-JTQLQIEISA-N
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Description

6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfonyl group and an oxan-3-yl group.

Properties

IUPAC Name

6-methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(16,17)11-5-4-9(7-13-11)12(15)14-10-3-2-6-18-8-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOMHFPZSYXPLZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)N[C@H]2CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of a pyridine derivative with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl groupThe final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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